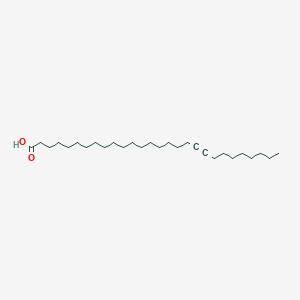
19-Octacosynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Octacosynoic acid is a long-chain fatty acid that has been the subject of scientific research for several years. It is a unique compound that has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 19-Octacosynoic acid is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
19-Octacosynoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of 19-Octacosynoic acid is that it is a natural compound and can be easily synthesized. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on 19-Octacosynoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
合成法
19-Octacosynoic acid is synthesized by the reaction of octadec-9-ynoic acid with lithium acetylide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by column chromatography to obtain pure 19-Octacosynoic acid.
科学的研究の応用
19-Octacosynoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
138898-74-5 |
|---|---|
分子式 |
C28H52O2 |
分子量 |
420.7 g/mol |
IUPAC名 |
octacos-19-ynoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-8,11-27H2,1H3,(H,29,30) |
InChIキー |
GKSIBBKHUAUDKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
その他のCAS番号 |
138898-74-5 |
同義語 |
19-octacosynoic acid omega9-octacosynoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
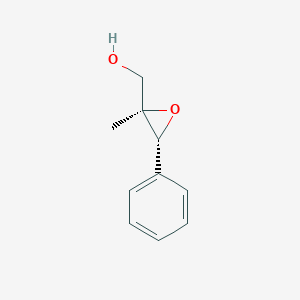
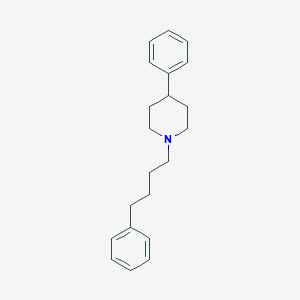

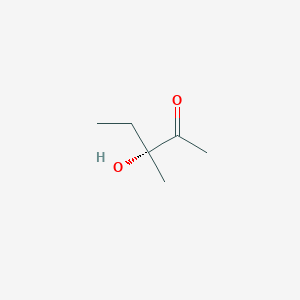

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

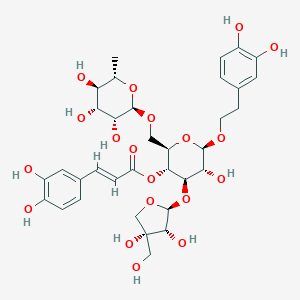

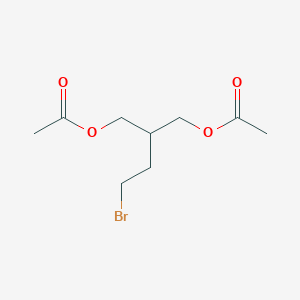
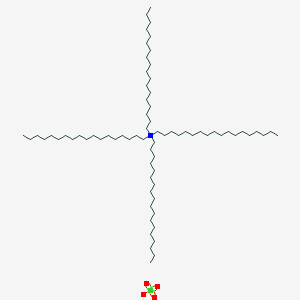
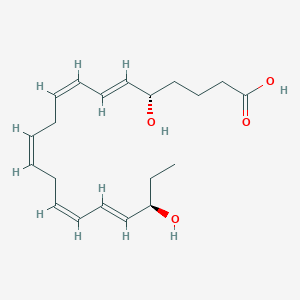
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)